N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
CAS No.: 1354952-71-8
Cat. No.: VC3391934
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354952-71-8 |
|---|---|
| Molecular Formula | C12H21Cl2N3 |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C12H19N3.2ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;;/h3-6,13H,7-10H2,1-2H3;2*1H |
| Standard InChI Key | JCAMNIAWJFNIRN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Identification
N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is characterized by its unique molecular structure that incorporates both piperazine and dimethylated aniline functional groups. The compound has been assigned the CAS registry number 1354952-71-8, which serves as its unique identifier in chemical databases. The base compound (without the hydrochloride) is identified in some databases with the CID 4738754 .
Molecular Properties
The compound possesses distinct molecular properties that define its chemical behavior and potential applications. These properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁Cl₂N₃ |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylaniline;dihydrochloride |
| SMILES Notation | CN(C)C1=CC=C(C=C1)N2CCNCC2 |
| InChI | InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3 |
| InChIKey | GRJIAPLFQXLDJJ-UHFFFAOYSA-N |
The molecular weight and formula include two hydrochloride moieties, which significantly affect the compound's physical properties and solubility profile .
Physical Properties
The physical state of N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is typically a solid at room temperature. As a salt form of the free base, it generally exhibits enhanced water solubility compared to the free base form, making it more suitable for biological testing and pharmaceutical applications where aqueous solubility is important.
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that assist in its identification and purity assessment. Predicted collision cross-section data for various adducts of the compound have been documented as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.16518 | 148.8 |
| [M+Na]+ | 228.14712 | 160.7 |
| [M+NH4]+ | 223.19172 | 157.3 |
| [M+K]+ | 244.12106 | 153.9 |
| [M-H]- | 204.15062 | 152.8 |
| [M+Na-2H]- | 226.13257 | 156.5 |
| [M]+ | 205.15735 | 151.4 |
| [M]- | 205.15845 | 151.4 |
These values represent important physical parameters that can be used for analytical purposes in mass spectrometry and ion mobility spectrometry applications .
Synthesis and Chemical Reactions
Chemical Reactivity
The chemical reactivity of N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is influenced by its functional groups. The piperazine moiety contains a secondary amine that can participate in various reactions including:
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Nucleophilic substitutions
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Acylation reactions
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Alkylation reactions
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Formation of amides or carbamates
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Coordination with metals
The dimethylated aniline portion contributes to the compound's electron-rich aromatic system, which can undergo electrophilic aromatic substitution reactions under appropriate conditions.
Applications in Medicinal Chemistry
Structure-Activity Relationships
The piperazine moiety in the compound enhances its binding affinity to biological targets due to its ability to form hydrogen bonds and interact with various biological sites. This structural feature is commonly found in many pharmaceutically active compounds, particularly those targeting neurological and psychiatric conditions, as piperazine-containing compounds often show affinity for dopamine, serotonin, and other neurotransmitter receptors.
The dimethylated aniline portion introduces lipophilicity and can contribute to membrane permeability, which is crucial for a compound's bioavailability. This balanced combination of hydrophilic and lipophilic elements makes N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride an interesting scaffold for medicinal chemistry explorations.
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
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X-ray crystallography for solid-state structure determination
These techniques provide complementary information about the compound's structure, purity, and physical properties .
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